6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione
Overview
Description
6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the triazine family. It is characterized by a triazine ring with two keto groups at positions 2 and 4, and a methyl group at position 6. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Scientific Research Applications
6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of polymers, resins, and other industrial materials due to its stability and reactivity
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that this compound can interact with various organic and inorganic acids .
Mode of Action
The compound forms an inorganic-organic salt when crystallized with 3,5-dihydroxybenzoic acid in a 4:3 ratio of ethanol and water by adding a few drops of nitric acid . Proton transfer from the nitric acid to 6-methyl-1,3,5-triazine-2,4-diamine N acceptor (triazine N) occurs in the organic salt and leads to the ionic heterosynthon in the structure .
Action Environment
It’s known that the compound can form a new metastable bicomponent hydrogel, which can cage a number of organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyanuric chloride with methylamine, followed by hydrolysis to yield the desired compound. The reaction conditions often include the use of solvents such as dioxane or dichloroethane and may require refluxing for several hours .
Industrial Production Methods
Industrial production of this compound generally follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The methyl group at position 6 can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the methyl position.
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-6-methyl-1,3,5-triazine: Similar in structure but with amino groups instead of keto groups.
2-Chloro-4,6-diamino-1,3,5-triazine: Contains chlorine and amino groups, offering different reactivity.
2,4,6-Triamino-1,3,5-triazine: Features three amino groups, making it more reactive in certain reactions.
Uniqueness
6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione is unique due to its specific substitution pattern and the presence of keto groups, which confer distinct chemical and biological properties. Its stability and reactivity make it a valuable compound in various applications, distinguishing it from other triazine derivatives.
Properties
IUPAC Name |
6-methyl-1H-1,3,5-triazine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c1-2-5-3(8)7-4(9)6-2/h1H3,(H2,5,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVYWMJOLANZSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=O)NC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30918523 | |
Record name | 6-Methyl-1,3,5-triazine-2,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30918523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933-19-7 | |
Record name | 4-Hydroxy-6-methyl-1,3,5-triazin-2(1H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=933-19-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methyl-5-azauracil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000933197 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Methyl-1,3,5-triazine-2,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30918523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens when 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione is subjected to nitration?
A1: Research indicates that the nitration of this compound leads to the formation of two primary products: 2,4,6-trihydroxy-1,3,5-triazine (commonly known as cyanuric acid) and tetranitromethane. [] This suggests a cleavage of the triazine ring structure during the nitration process.
Q2: How does the reaction medium influence the nitration of a related compound, 2,4-Dimethoxy-6-methyl-1,3,5-triazine?
A2: Interestingly, the nitration of 2,4-Dimethoxy-6-methyl-1,3,5-triazine, a structurally similar compound, yields different products depending on the reaction medium used. [] While one medium results in the formation of 2,4-dimethoxy-6-trinitromethyl-1,3,5-triazine, another leads to the production of a furazan N-oxide derivative. This highlights the significant role of reaction conditions in directing the course of chemical reactions.
Q3: Can this compound be used as a building block for synthesizing other compounds?
A3: Yes, this compound can be utilized as a starting material for synthesizing more complex molecules. For instance, it can react with formamide acetals and lactam acetals to yield various condensation products. [, ] This highlights its potential as a versatile building block in organic synthesis.
Q4: What type of chemical reactions can be performed using silylated derivatives of this compound?
A4: Silylated derivatives, specifically 1,3-diaryl-6-methyl-5-trimethylsilyl-6-trimethylsilyloxy-1,3,5-triazinane-2,4-diones, can be synthesized through the reaction of O,N-Bis(trimethylsilyl) acetimidate with aromatic isocyanates. [, ] These silylated compounds can then undergo alcoholysis to remove the silyl protecting groups, leading to the formation of the corresponding 1,3-diaryl-6-methyl-1,3,5-triazine-2,4(1H,3H)-diones. This demonstrates the utility of silyl protecting groups in organic synthesis, enabling specific modifications to be made to the triazine ring system.
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